molecular formula C3HF2I2N3 B6608086 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole CAS No. 2839157-92-3

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole

Cat. No.: B6608086
CAS No.: 2839157-92-3
M. Wt: 370.87 g/mol
InChI Key: BTJMAQRKMXHRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole (DFMDT) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole has been used in a variety of scientific research applications, such as in the synthesis of biologically active compounds, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The exact mechanism of action of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole is not fully understood, but it is believed to involve the formation of a difluoromethyl-triazole intermediate. This intermediate is thought to react with nucleophiles such as enzymes or other biological molecules, leading to the formation of new products or the inhibition of existing biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is believed to have a number of effects on biological systems. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. It has also been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is highly regioselective, meaning that it can be used to selectively target specific biochemical pathways. Additionally, it is relatively stable, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is toxic and can be hazardous to handle, so it must be used with caution.

Future Directions

The potential applications of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole are still being explored, and there are a number of future directions for research. One potential area of research is the use of this compound as a therapeutic agent, as it has been shown to have an inhibitory effect on the growth of cancer cells. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs or the improvement of existing drugs. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole can be accomplished using a number of methods. One of the most common methods is the reaction of 1,2-difluorocyclopropane with 4,5-diiodo-2H-1,2,3-triazole in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution reaction, where the fluorine atom of the difluorocyclopropane is replaced by the nitrogen atom of the triazole. The reaction is highly regioselective and yields the desired product in high yields.

Properties

IUPAC Name

2-(difluoromethyl)-4,5-diiodotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJMAQRKMXHRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN(N=C1I)C(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF2I2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.87 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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